Echitoveniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Echitoveniline is primarily isolated from natural sources such as the fruits and leaves of Alstonia venenata . The isolation process involves extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified through various chromatographic techniques to achieve a high degree of purity.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes. The extraction and purification processes are labor-intensive and require specialized equipment, making large-scale production challenging.

化学反应分析

Types of Reactions

Echitoveniline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

Chemical Properties and Structure

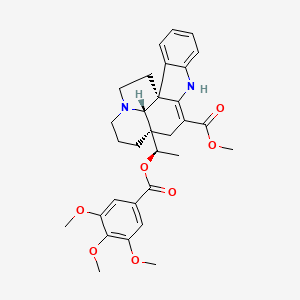

Echitoveniline's chemical structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, typical of indole alkaloids. This structure contributes to its biological efficacy and pharmacological applications. The compound is characterized by significant interactions with various biological pathways, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

1. Chemistry:

this compound serves as a reference compound in the study of monoterpenoid indole alkaloids. Its unique structural features allow researchers to explore the chemical diversity within this class of compounds.

2. Biology:

In biological studies, this compound is used to investigate the biological activities of indole alkaloids. Research has shown that it exhibits antimicrobial properties and influences cellular pathways related to cancer progression.

3. Medicine:

Although this compound does not demonstrate significant cytotoxicity against cancer cells, it is utilized in research to explore potential therapeutic effects. Studies have indicated its role as an inhibitor of certain biological processes, which could be relevant for developing new cancer therapies.

4. Industry:

The compound is also employed in pharmaceutical development and quality control processes. Its standardization in research settings helps ensure consistency and reliability in experimental outcomes.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity: Research indicates that this compound has antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents.

- Cytotoxicity Studies: While it shows limited cytotoxicity against some cancer cell lines, the exploration of its mechanism may reveal synergistic effects when combined with other therapeutic agents.

Comparative Analysis with Related Compounds

The following table compares this compound with other monoterpenoid indole alkaloids regarding their sources and biological activities:

| Compound Name | Source | Biological Activity |

|---|---|---|

| This compound | Alstonia mairei | Limited cytotoxicity; potential anticancer activity |

| Tabersonine | Alstonia mairei | Cytotoxicity |

| Vindolinine | Alstonia mairei | Anticancer properties |

| Ajmalicine | Rauvolfia serpentina | Antihypertensive effects |

| Catharanthine | Catharanthus roseus | Anticancer properties |

This compound's unique structural modifications enhance its anticancer activity compared to similar compounds. Its distinct mechanism of action presents opportunities for further research into its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined to be 0.78 μg/mL, indicating potent activity against this pathogen .

Case Study 2: Cancer Therapeutics

In another investigation, researchers explored the effects of this compound on breast cancer cell lines (MCF-7). Although initial findings showed limited cytotoxicity (IC50 = 39.78 μM), further studies aim to assess its potential when used in combination with established chemotherapeutics .

作用机制

The mechanism of action of Echitoveniline involves its interaction with various molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity. the exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Echitoveniline is similar to other indole alkaloids such as:

- 11-methoxythis compound

- 11-methoxyechitovenedine

These compounds share a similar chemical structure but differ in their functional groups and biological activities . This compound is unique due to its specific molecular configuration and the absence of significant cytotoxicity against cancer cells .

生物活性

Echitoveniline is a monoterpenoid indole alkaloid primarily isolated from the plant Alstonia mairei. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of monoterpene indole alkaloids, characterized by a complex structure that contributes to its biological properties. The molecular formula for this compound is C20H23N, and its structure includes an indole core, which is common among many bioactive alkaloids.

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

1. Anticancer Activity:

Research indicates that this compound has minimal cytotoxic effects on various cancer cell lines, suggesting it may not be directly effective as a standalone anticancer agent. However, it may serve as a lead compound for further modifications to enhance its efficacy against specific cancer types .

2. Antimicrobial Activity:

this compound has shown promising antimicrobial properties. In studies evaluating its effect against various bacterial strains, it demonstrated significant inhibitory activity. For instance, it was tested against Pseudomonas aeruginosa and Staphylococcus aureus, with notable minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

3. Anti-inflammatory Properties:

The compound has been implicated in reducing inflammation in various biological assays. Its mechanism may involve the inhibition of pro-inflammatory cytokines, although specific pathways remain to be elucidated .

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant activity against several pathogenic bacteria. The study highlighted its potential use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Case Study 2: Cytotoxicity Assessment

A comprehensive evaluation of this compound's cytotoxicity revealed that while it did not show significant effects on cancer cells, it could be modified to enhance its activity. This finding underscores the importance of structural modifications in optimizing the therapeutic potential of natural compounds.

属性

IUPAC Name |

methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O7/c1-18(40-27(34)19-15-23(36-2)25(38-4)24(16-19)37-3)30-11-8-13-33-14-12-31(29(30)33)21-9-6-7-10-22(21)32-26(31)20(17-30)28(35)39-5/h6-7,9-10,15-16,18,29,32H,8,11-14,17H2,1-5H3/t18-,29+,30+,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMKFBSUDUKXBV-JZGDGXNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。